molecular formula C13H16F3NO3 B13932165 Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate

Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate

Cat. No.: B13932165
M. Wt: 291.27 g/mol
InChI Key: STCPLAAGGDBDLY-UHFFFAOYSA-N
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Description

Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate: is an organic compound with the molecular formula C13H16F3NO3 and a molecular weight of 291.27 g/mol . This compound is characterized by the presence of trifluoromethyl and methoxyphenylamino groups, which contribute to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chemistry: In chemistry, Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for various organic reactions .

Biology: In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical structure may offer advantages in drug design and development .

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate involves its interaction with specific molecular targets. The trifluoromethyl and methoxyphenylamino groups play a crucial role in its binding affinity and activity . The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate is unique due to the presence of both trifluoromethyl and methoxyphenylamino groups.

Properties

Molecular Formula

C13H16F3NO3

Molecular Weight

291.27 g/mol

IUPAC Name

methyl 5,5,5-trifluoro-4-(4-methoxyanilino)pentanoate

InChI

InChI=1S/C13H16F3NO3/c1-19-10-5-3-9(4-6-10)17-11(13(14,15)16)7-8-12(18)20-2/h3-6,11,17H,7-8H2,1-2H3

InChI Key

STCPLAAGGDBDLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(CCC(=O)OC)C(F)(F)F

Origin of Product

United States

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